molecular formula C8H9NO3 B3250291 4,6-Dimethoxynicotinaldehyde CAS No. 202186-18-3

4,6-Dimethoxynicotinaldehyde

Cat. No. B3250291
CAS RN: 202186-18-3
M. Wt: 167.16
InChI Key: TXSLAHUSQYSQRD-UHFFFAOYSA-N
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Description

“4,6-Dimethoxynicotinaldehyde” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is used for scientific research and development .

Safety and Hazards

The safety data sheet for “4,6-Dimethoxynicotinaldehyde” indicates that it is used for scientific research and development only . In case of exposure, it recommends washing the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, it recommends washing out the mouth with copious amounts of water for at least 15 minutes and seeking medical attention .

Mechanism of Action

Target of Action

It is generally understood that drugs and other bioactive compounds exert their effects by interacting with cellular components, often referred to as receptors . These receptors can be proteins, enzymes, or other molecules that play crucial roles in various biological processes .

Mode of Action

The mode of action of 4,6-Dimethoxynicotinaldehyde is currently unknown due to the lack of specific research on this compound . Typically, a compound interacts with its target receptor, leading to a series of biochemical events that result in a physiological response . The nature of this interaction and the resulting changes would depend on the specific properties of the compound and its target.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential effects on cellular functions.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The specific molecular and cellular effects of this compound are currently unknown due to the lack of specific research on this compound . These effects would be the result of the compound’s interaction with its target(s) and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

4,6-dimethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSLAHUSQYSQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.